

Technical Monograph: 2-Chloro-5-(difluoromethoxy)benzyl bromide

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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethoxy)benzyl bromide

CAS No.: 1017779-54-2

Cat. No.: B1421249

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Strategic Reagent for Lipophilic Optimization in Drug Discovery

Executive Summary & Chemical Identity

2-Chloro-5-(difluoromethoxy)benzyl bromide is a high-value electrophilic intermediate used primarily to introduce the 2-chloro-5-(difluoromethoxy)benzyl moiety into pharmaceutical scaffolds. This fragment combines the steric bulk and halogen-bonding capability of an ortho-chlorine with the bioisosteric properties of the meta-difluoromethoxy group.

The difluoromethoxy group (

) serves as a lipophilic bioisostere for the methoxy group (

). It reduces electron density on the aromatic ring, lowers basicity, and significantly enhances metabolic stability by blocking oxidative O-dealkylation (a common clearance pathway for methoxy groups).

Chemical Profile

Property	Specification
CAS Number	1017779-54-2
IUPAC Name	1-(Bromomethyl)-2-chloro-5-(difluoromethoxy)benzene
Synonyms	2-(Bromomethyl)-1-chloro-4-(difluoromethoxy)benzene
Molecular Formula	
Molecular Weight	271.49 g/mol
Physical State	Low-melting solid or semi-solid / Liquid (purity dependent)
Reactivity Class	Alkylating Agent (Benzyl Bromide); Lachrymator
MDL Number	MFCD09832368

Synthetic Pathway & Methodology

The synthesis of CAS 1017779-54-2 typically follows a convergent route starting from 2-chloro-5-cresol (2-chloro-5-hydroxytoluene). The protocol below synthesizes the field-proven methodology for generating fluorinated benzyl bromides, ensuring high regioselectivity and yield.

Core Workflow: The "Difluoro-Bromination" Sequence[1]

- Precursor Functionalization: Difluoromethylation of the phenol.
- Radical Activation: Wohl-Ziegler bromination of the benzylic methyl group.

Step 1: Difluoromethylation of 2-Chloro-5-cresol

- Reagents: Sodium chlorodifluoroacetate ($\text{ClCF}_2\text{CO}_2\text{Na}$),
, DMF/Water.

- Mechanism: Generation of difluorocarbene (CF_2) in situ, which inserts into the phenoxide O-H bond.
- Critical Control: Temperature must be controlled (90-100°C) to favor carbene generation without rapid polymerization.

Step 2: Radical Bromination (The Critical Step)

This step converts the intermediate 2-chloro-5-(difluoromethoxy)toluene into the final benzyl bromide.

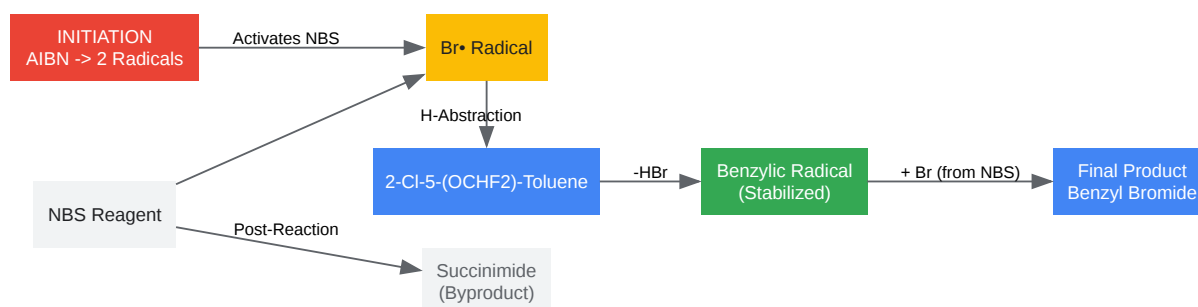
- Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator),
-Trifluorotoluene (Solvent).
- Rationale: Trifluorotoluene is chosen over
(banned/toxic) for its high boiling point and radical stability.

Experimental Protocol (Self-Validating):

- Charge: In a dry RBF equipped with a reflux condenser, dissolve 1.0 eq of 2-chloro-5-(difluoromethoxy)toluene in Trifluorotoluene (5 mL/mmol).
- Activation: Add 1.05 eq of NBS and 0.05 eq of AIBN.
- Initiation: Heat to 80°C. Validation Point: Observe the color change from orange (bromine generation) to pale yellow (consumption) and the rising of succinimide to the surface.
- Completion: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (higher) should disappear.
- Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
- Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexanes). Note: Benzyl bromides are unstable on silica; keep run times short.

Mechanistic Visualization

The following diagram illustrates the radical chain mechanism governing the synthesis, highlighting the critical benzylic radical intermediate stabilized by the aromatic ring.



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Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of the toluene precursor.

Applications in Drug Discovery

This compound is not merely a reagent; it is a strategic tool for Lead Optimization.

Bioisosteric Replacement

The 2-Cl-5-OCHF₂ motif is often employed to replace 2-Cl-5-OMe or 2,5-Dichloro patterns.

- vs. Methoxy: The

group is a poor hydrogen bond acceptor compared to

, which can improve permeability across the Blood-Brain Barrier (BBB).

- Metabolic Blocking: The C-F bonds prevent cytochrome P450-mediated O-demethylation, extending the half-life () of the drug candidate.

Covalent Kinase Inhibition

Benzyl bromides are potent electrophiles. In chemical biology, this scaffold can be used to design Targeted Covalent Inhibitors (TCIs). The benzylic carbon can undergo nucleophilic attack by a specific Cysteine residue in a protein binding pocket (e.g., in kinases or proteases), forming an irreversible covalent bond.

Reaction Scheme (Protein Conjugation):

Handling, Safety & Stability (Lachrymator Protocol)

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants. Strict adherence to safety protocols is mandatory.

Storage & Stability

- Temperature: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Light Sensitivity: Protect from light to prevent radical degradation and darkening.
- Hydrolysis: Moisture sensitive. Degrades to the corresponding benzyl alcohol and HBr upon exposure to humid air.

Emergency Protocol

- Containment: Always handle inside a functioning fume hood.
- Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.
- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

References

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